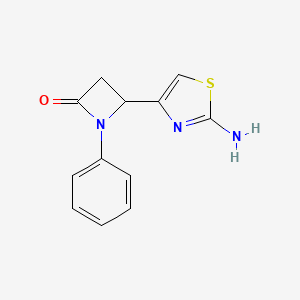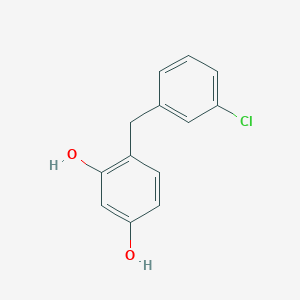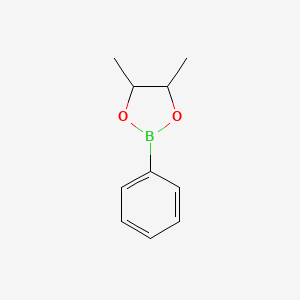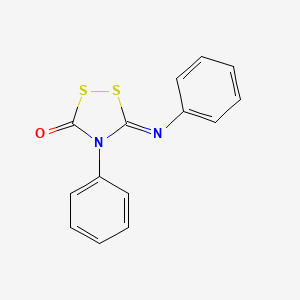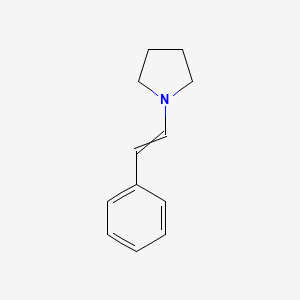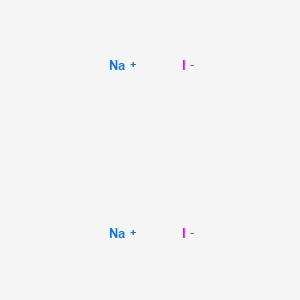
Disodium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium diiodide is an inorganic compound with the chemical formula I₂Na₂. It consists of two sodium ions and two iodide ions, forming a crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium diiodide can be synthesized through the direct reaction of sodium metal with iodine. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The equation for the reaction is as follows:
2Na+I2→2NaI
Industrial Production Methods
In industrial settings, this compound is produced by reacting sodium hydroxide with hydroiodic acid. The reaction conditions are carefully controlled to ensure the complete conversion of reactants to the desired product. The equation for this reaction is:
2NaOH+2HI→2NaI+2H2O
Análisis De Reacciones Químicas
Types of Reactions
Disodium diiodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodine and sodium hydroxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and bromine.
Reduction: Reducing agents such as hydrogen gas can be used.
Substitution: Reactions with other halides like potassium chloride or sodium bromide are common.
Major Products Formed
Oxidation: Iodine and sodium hydroxide.
Reduction: Sodium metal and hydrogen iodide.
Substitution: Formation of other sodium halides.
Aplicaciones Científicas De Investigación
Disodium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving iodine metabolism and thyroid function.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of iodized salts and other iodine-containing compounds
Mecanismo De Acción
The mechanism of action of disodium diiodide involves its ability to release iodide ions, which can participate in various biochemical and chemical processes. In biological systems, iodide ions are taken up by the thyroid gland and incorporated into thyroid hormones. The molecular targets include thyroid peroxidase and other enzymes involved in hormone synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Sodium iodide (NaI): Similar in composition but differs in its physical and chemical properties.
Potassium iodide (KI): Another iodide salt with similar applications but different solubility and reactivity.
Lithium iodide (LiI): Used in batteries and has distinct electrochemical properties.
Uniqueness
Disodium diiodide is unique due to its specific crystalline structure and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
12401-65-9 |
|---|---|
Fórmula molecular |
I2Na2 |
Peso molecular |
299.7885 g/mol |
Nombre IUPAC |
disodium;diiodide |
InChI |
InChI=1S/2HI.2Na/h2*1H;;/q;;2*+1/p-2 |
Clave InChI |
LVQSCKUKDKAQGO-UHFFFAOYSA-L |
SMILES canónico |
[Na+].[Na+].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




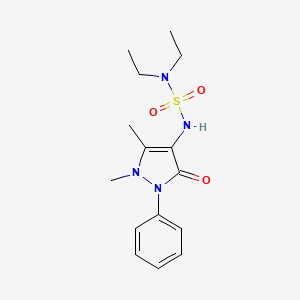

![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
